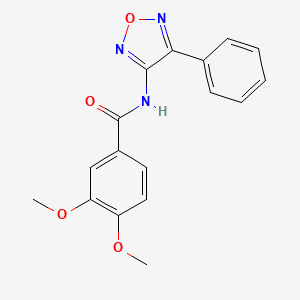![molecular formula C7H6BrN3 B2733139 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile CAS No. 2092245-77-5](/img/structure/B2733139.png)
2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile is a heterocyclic compound with the molecular formula C7H6BrN3 It is characterized by a fused pyrroloimidazole ring system with a bromine atom at the 2-position and a cyano group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrole and imidazole derivatives.
Cyclization: The formation of the fused pyrroloimidazole ring system is accomplished through cyclization reactions, often involving the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Nitrile Introduction: The cyano group is introduced at the 3-position through reactions with cyanating agents such as sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization and Ring-Opening: The fused ring system can participate in cyclization and ring-opening reactions, resulting in the formation of new heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under conditions such as reflux in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed under controlled temperatures and inert atmospheres.
Cyclization and Ring-Opening: Strong bases or acids, such as sodium hydroxide (NaOH) or hydrochloric acid (HCl), are used to facilitate these reactions.
Major Products
The major products formed from these reactions include various substituted pyrroloimidazole derivatives, oxidized or reduced forms of the compound, and new heterocyclic structures with potential biological activity.
Aplicaciones Científicas De Investigación
2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds and as a precursor for the development of new materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals, owing to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors, modulating their activity and affecting cellular signaling.
Interference with DNA/RNA: It can interact with nucleic acids, potentially leading to the inhibition of replication or transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile
- 2-fluoro-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile
- 2-iodo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile
Uniqueness
2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Propiedades
IUPAC Name |
2-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-5(4-9)11-3-1-2-6(11)10-7/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKJEEWLHIPKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=C(N2C1)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092245-77-5 |
Source


|
| Record name | 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-chlorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2733056.png)



![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2733064.png)
![5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2733066.png)




![(E)-4-(Dimethylamino)-N-[(2S)-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]but-2-enamide](/img/structure/B2733074.png)

![2-{5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2733076.png)

